molecular formula C8H6ClFN2 B11910379 3-Chloro-4-fluoro-1H-indol-7-amine CAS No. 919522-66-0

3-Chloro-4-fluoro-1H-indol-7-amine

Cat. No.: B11910379
CAS No.: 919522-66-0
M. Wt: 184.60 g/mol
InChI Key: FNORAUFMMUVDOA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1H-indol-7-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1H-indol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials would include 3-chloro-4-fluoroaniline and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other cyclization methods. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution reactions could produce various halogenated indoles .

Scientific Research Applications

3-Chloro-4-fluoro-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1H-indole
  • 4-Fluoro-1H-indole
  • 7-Amino-1H-indole

Uniqueness

3-Chloro-4-fluoro-1H-indol-7-amine is unique due to the presence of both chloro and fluoro substituents on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

CAS No.

919522-66-0

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

3-chloro-4-fluoro-1H-indol-7-amine

InChI

InChI=1S/C8H6ClFN2/c9-4-3-12-8-6(11)2-1-5(10)7(4)8/h1-3,12H,11H2

InChI Key

FNORAUFMMUVDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1N)Cl)F

Origin of Product

United States

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